![molecular formula C12H14ClN3 B5817081 (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, also known as CPMA, is a chemical compound with potential applications in scientific research. CPMA is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). PDE4 inhibitors have been shown to have anti-inflammatory activity by increasing the levels of cAMP.
Biochemical and Physiological Effects:
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to reduce the production of pro-inflammatory cytokines by inhibiting the activity of PDE4. In addition, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using various methods. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have antitumor, anti-inflammatory, and antibacterial activities, making it a versatile compound for scientific research. However, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has some limitations. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine the safety and efficacy of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in vivo.
Direcciones Futuras
There are several future directions for the study of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine. First, further studies are needed to determine the toxicity and pharmacokinetics of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in vivo. Second, the mechanism of action of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine needs to be fully elucidated. Third, the potential applications of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in other fields such as neurodegenerative diseases and autoimmune diseases need to be explored. Fourth, the synthesis of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine analogs with improved activity and selectivity needs to be investigated. Finally, the development of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine-based drugs for clinical use needs to be explored.
Métodos De Síntesis
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzyl chloride and 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction yields (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine as a white solid in good yields. Other methods include the reaction between 3-chlorobenzyl bromide and 3,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGDWHMHSUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

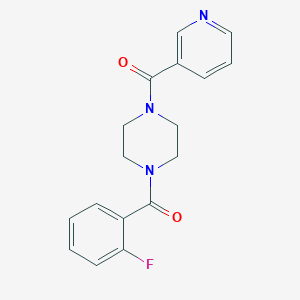
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
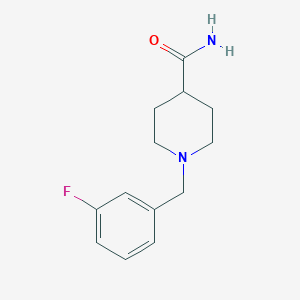
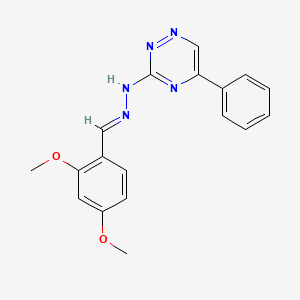
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
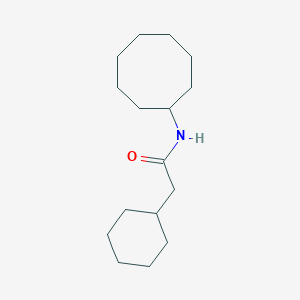
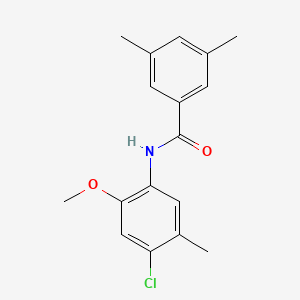
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
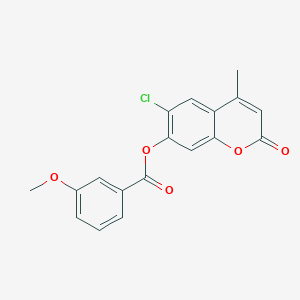

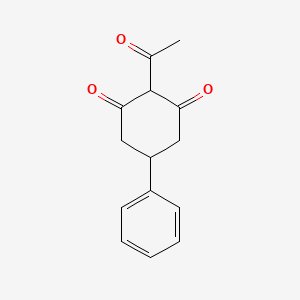
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)